Levopropoxyphene napsylate
Overview
Description
Levopropoxyphene is a stereoisomer of propoxyphene in the form of 2S, 3R enantiomer . It was sold as an antitussive, but it was removed from the market in the 70s . Levopropoxyphene was developed by Lilly and FDA approved on March 21st, 1962 .
Synthesis Analysis
The synthesis of propoxyphene involves a Mannich reaction of propiophenone with formaldehyde and dimethylamine to afford the corresponding aminoketone . The reaction of the ketone with benzylmagnesium bromide gives the amino alcohol . This intermediate fails to show analgesic activity in animal assays . Esterification of the alcohol by means of propionic anhydride affords the propionate .Molecular Structure Analysis
The molecular formula of Levopropoxyphene napsylate is C32H37NO5S . The average mass is 565.720 Da and the monoisotopic mass is 565.249817 Da .Physical And Chemical Properties Analysis
Levopropoxyphene has a molecular formula of C22H29NO2 and a molar mass of 339.471 .Scientific Research Applications
Reproduction and Teratology
Levopropoxyphene napsylate has been studied for its effects on reproduction and teratology. Research conducted on rats and rabbits indicated that while high doses of the drug impaired reproductive capacity and caused maternal toxicity, there were no signs of drug-induced teratogenicity (Emmerson et al., 1971).
Clinical Efficacy in Addiction Treatment
Propoxyphene napsylate has been explored as an alternative to methadone for treating heroin and methadone addiction. A study showed that it could suppress symptoms associated with opioid withdrawal, suggesting its potential as a therapeutic tool in addiction treatment (Inaba et al., 1974).
Evaluation in Drug Surveillance Programs
The drug was included in a comprehensive drug surveillance program to compare its efficacy against aspirin. This research demonstrated the feasibility of evaluating marketed drugs within such programs (Jick et al., 1971).
Analgesic Effectiveness
Studies on postpartum uterine cramping revealed that propoxyphene napsylate provided significant analgesia. This was shown through controlled administration of the drug in various doses to postpartum patients (Gruber et al., 1971).
Impact on Drug Expenditures
The removal of propoxyphene napsylate products from the Wisconsin Medicaid drug program was analyzed. It was found that overall expenditures increased slightly after the removal, providing insights into the economic aspects of drug formulary decisions (Kreling et al., 1989).
Bioavailability Studies
Exploratory studies investigated the bioavailability of dextropropoxyphene from different suppository bases, indicating that rectal administration could reduce first-pass elimination of the drug (Gjellan et al., 1994).
properties
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKONKCASNNUQD-ATVRCVQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014588 | |
Record name | Levopropoxyphene napsilate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levopropoxyphene napsylate | |
CAS RN |
55557-30-7 | |
Record name | 2-Naphthalenesulfonic acid, compd. with [R-(R*,S*)]-3-(dimethylamino)-2-methyl-1-phenyl-1-(phenylmethyl)propyl propanoate (1:1), monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55557-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levopropoxyphene napsylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levopropoxyphene napsilate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOPROPOXYPHENE NAPSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK9590R73S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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